[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine
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Overview
Description
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine is a chemical compound that features a unique structure combining an isoxazole ring with a sulfonyl group and a pyridylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving an alkyne and a nitrile oxide. This reaction is often catalyzed by a metal catalyst such as copper(I) or ruthenium(II).
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, which involves the reaction of the isoxazole ring with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridylamine Moiety: The final step involves the coupling of the sulfonylated isoxazole with a pyridylamine derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-3-pyridylamine can be compared with other similar compounds, such as:
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: Another sulfonylated isoxazole derivative with applications in medicinal chemistry.
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: A compound with a similar structure but different biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O3S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
3,5-dimethyl-N-pyridin-3-yl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-9-4-3-5-11-6-9/h3-6,13H,1-2H3 |
InChI Key |
IKXUWJXJEPWJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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